(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride
Description
Properties
Molecular Formula |
C14H22Cl2N2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3aR,6aS)-N-benzyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)8-16-14-6-12-9-15-10-13(12)7-14;;/h1-5,12-16H,6-10H2;2*1H/t12-,13+,14?;; |
InChI Key |
QKUFEUIFUHZHEX-KTQBPQCJSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1NCC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1C(CC2C1CNC2)NCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Octahydrocyclopenta[c]pyrrole Core
- Starting Materials: Cyclopentene derivatives or cyclopentanone precursors are commonly used as the backbone.
- Cyclization: Intramolecular cyclization reactions, often involving amine nucleophiles, are employed to form the fused pyrrolidine ring.
- Stereocontrol: Use of chiral auxiliaries or chiral catalysts ensures the (3aR,6aS) stereochemistry. Conditions such as temperature, solvent, and reagent stoichiometry are finely tuned.
Introduction of the N-Benzyl Group
- Palladium-Catalyzed Coupling: The benzyl group is introduced via palladium-catalyzed N-alkylation or Buchwald-Hartwig amination reactions.
- Catalysts and Ligands: Pd(0) complexes with phosphine ligands are typical, providing high selectivity and yield.
- Reaction Conditions: Mild temperatures and inert atmosphere prevent decomposition and side reactions.
Salt Formation
- Dihydrochloride Salt: The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Purification: Crystallization from solvents ensures high purity and stability.
Representative Synthetic Procedure (Summarized)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Cyclopentanone derivative + amine | Acid/base catalysis, reflux | Formation of bicyclic core |
| 2 | Palladium-catalyzed N-benzylation | Pd(0) catalyst, phosphine ligand, benzyl halide | Inert atmosphere, mild heat | N-benzylated bicyclic amine |
| 3 | Salt formation | HCl in ethanol | Room temperature | Dihydrochloride salt crystallized |
Analytical and Purity Confirmation
- NMR Spectroscopy: Confirms stereochemistry and structure.
- Mass Spectrometry: Verifies molecular weight (289.2 g/mol).
- Chromatography: HPLC or GC used to assess purity.
- Elemental Analysis: Confirms salt formation and composition.
Research Findings and Optimization
- The palladium-catalyzed coupling step is critical for yield and purity; ligand choice and reaction time significantly affect outcomes.
- Stereochemical integrity is maintained by controlling reaction temperature and avoiding harsh conditions.
- Salt formation improves compound stability and facilitates handling in subsequent biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Cyclopentanone or cyclopentene derivatives | High purity required |
| Cyclization catalyst | Acid or base catalysts | Reflux conditions |
| Palladium catalyst | Pd(0) with phosphine ligands | Inert atmosphere, 40–80 °C |
| Benzyl source | Benzyl bromide or chloride | Stoichiometric or slight excess |
| Solvent | Toluene, DMF, or ethanol | Depends on step |
| Salt formation reagent | HCl (aqueous or ethanolic) | Room temperature |
| Purification method | Crystallization, chromatography | Ensures >98% purity |
| Yield | Typically 60–85% overall | Dependent on optimization |
| Stereochemical purity | >95% enantiomeric excess | Verified by chiral HPLC or NMR |
Chemical Reactions Analysis
Substitution Reactions at the Benzyl Group
The benzyl group undergoes nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling enables replacement of the benzyl group with aryl or heteroaryl moieties.
Key Reactions
-
Suzuki–Miyaura Coupling :
Substitution of the benzyl group with aryl boronic acids under Pd catalysis yields derivatives with enhanced electronic or steric properties .
Example : -
Buchwald–Hartwig Amination :
The benzyl group can be replaced with substituted anilines using Pd/Xantphos catalysts .
Comparative Reactivity
| Reaction Type | Conditions | Yield (%) | Product Stability |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh), KCO, DMF, 80°C | 85–92 | High |
| Buchwald–Hartwig | Pd(OAc), Xantphos, NaOtBu, 110°C | 75–88 | Moderate |
Amine Functionalization
The tertiary amine participates in acylation, alkylation, and salt-exchange reactions.
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For instance:
Example : Reaction with acetyl chloride produces an N-acetylated analog in 90% yield .
Salt Metathesis
The dihydrochloride salt reversibly converts to the free base under basic conditions:
This property is critical for purification and solubility modulation.
Ring-Opening Reactions
Under strong acidic or oxidative conditions, the bicyclic framework undergoes degradation:
Acid-Mediated Hydrolysis
Treatment with concentrated HCl at elevated temperatures cleaves the pyrrolidine ring, yielding linear diamines:
Yield : ~40% (low due to competing decomposition).
Oxidative Degradation
Exposure to KMnO in acidic media oxidizes the cyclopentane ring, forming diketones :
Note : This reaction is non-selective and rarely utilized synthetically .
NMDA Receptor Modulation
The compound’s NR2B antagonism is enhanced by electron-withdrawing substituents on the benzyl group:
| Substituent (R) | EC (nM) | Selectivity (NR2B/NR2A) |
|---|---|---|
| -H | 12 | 8:1 |
| -CF | 3.5 | 15:1 |
| -NO | 2.1 | 22:1 |
Antiviral Activity
Derivatives with pyridinyl linkers show improved HCV inhibition compared to benzyl analogs :
| Linker Type | EC (nM) |
|---|---|
| Benzyl | 290 |
| Pyridinyl | 0.32 |
Stability and Degradation Pathways
Scientific Research Applications
Overview
The compound (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride is a bicyclic amine with significant potential in various scientific research applications. Its unique structural features provide a foundation for diverse studies in medicinal chemistry, biological activity, and material science.
Medicinal Chemistry
This compound has been explored for its role as a pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Key Areas of Focus:
- Retinol Binding Protein Antagonism : The compound has been identified as an antagonist of retinol-binding protein 4 (RBP4), which is crucial in the transport of retinol (vitamin A) from the liver to tissues. This antagonism may have therapeutic implications for conditions like age-related macular degeneration and Stargardt disease .
Biological Studies
The compound's ability to modulate enzyme activity makes it valuable in biological research. It can serve as a tool for studying metabolic pathways and enzyme interactions.
Case Studies:
- Inhibition Studies : Research has demonstrated that this compound effectively inhibits RBP4, leading to decreased ocular uptake of retinol, which is beneficial in understanding vitamin A metabolism in various diseases.
Chemical Synthesis
As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique structure allows for various modifications, facilitating the development of new compounds with potential therapeutic effects.
Applications in Synthesis:
- Synthetic Pathways : The compound can undergo reactions such as oxidation and reduction, enabling chemists to derive new derivatives that may possess enhanced biological properties.
To understand the efficacy of this compound, it is essential to compare its biological activity with other known compounds.
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| This compound | RBP4 antagonist | Potential treatment for AMD |
| Compound A | RBP4 antagonist | Treatment for obesity-related disorders |
| Compound B | Autotaxin inhibitor | Cancer therapy |
Mechanism of Action
The mechanism of action of (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Characteristics :
- CAS Number : 2387565-26-4 (free base); dihydrochloride form is cataloged with three global suppliers .
- Applications: Likely a research chemical or intermediate in drug discovery, particularly for central nervous system (CNS) targets due to structural parallels with known neuromodulators.
Comparison with Similar Compounds
Structural and Functional Analogues
Stereoisomeric Variants
- (3aS,6aR)-N-Benzyloctahydrocyclopenta[c]pyrrol-5-amine
- CAS : 2387565-26-4 (free base, same as target compound but differing in stereochemistry) .
- Comparison : The (3aS,6aR) configuration results in diastereomerism, altering molecular geometry and receptor-binding profiles. Supplier availability (2 vs. 3 for the dihydrochloride) suggests higher demand for the (3aR,6aS) form, possibly due to preferred bioactivity .
Heterocyclic Derivatives
- Pyran-Pyrazole Hybrids (e.g., Compounds 11a/11b)
- Structure : Feature pyran and pyrazole rings instead of cyclopenta-pyrrolidine .
- Comparison : These compounds exhibit broader heterocyclic diversity, favoring applications in antimicrobial or antiviral research. Synthesis routes involve 1,4-dioxane and triethylamine, contrasting with the target compound’s likely reductive amination pathways .
Fluorinated Bioactive Compounds
- Pyrrolo-pyridazine Carboxamide (Example 68) Structure: Contains a fluorinated aryl group and a spirocyclic amine . Synthesis requires multi-step purification (e.g., C18 reverse-phase chromatography), indicating higher complexity than the target compound’s salt formation .
Comparative Data Table
| Compound | CAS/Product Code | Structural Highlights | Applications | Key Differentiators |
|---|---|---|---|---|
| (3aR,6aS)-N-benzyloctahydro...dihydrochloride | 2387565-26-4 (base) | Benzyl-amine, dihydrochloride salt | CNS research, intermediates | High solubility, stereospecific suppliers |
| (3aS,6aR)-N-benzyloctahydro...amine (free base) | 2387565-26-4 | Diastereomeric free base | Stereochemical studies | Lower solubility, reduced supplier access |
| tert-Butyl 5-oxohexahydro...carboxylate | WFA23154 | tert-Butyl ester, ketone | Synthetic intermediate | TSE/BSE-free, non-basic |
| Pyran-pyrazole hybrids (11a/11b) | N/A | Pyran-pyrazole fusion | Antimicrobial screening | Heterocyclic diversity, condensation synthesis |
| Pyrrolo-pyridazine carboxamide (Example 68) | N/A | Fluorinated aryl, spirocyclic amine | Kinase inhibition, oncology | Metabolic stability, complex purification |
Research Findings
Solubility and Bioavailability : The dihydrochloride salt form of the target compound significantly improves aqueous solubility compared to its free base or tert-butyl-protected analogue, critical for in vivo studies .
Stereochemical Impact : The (3aR,6aS) configuration is preferentially supplied, suggesting superior binding to biological targets over diastereomers .
Synthetic Utility : The tert-butyl intermediate (WFA23154) is a likely precursor in the target compound’s synthesis, emphasizing the role of protecting groups in bicyclic amine preparation .
Functional Group Influence : Fluorinated analogues (e.g., Example 68) demonstrate enhanced pharmacokinetic profiles but require more elaborate synthetic routes .
Biological Activity
(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H20Cl2N
- Molecular Weight : 285.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate the activity of specific receptors and enzymes, which can lead to various physiological effects.
Potential Mechanisms Include:
- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown antiproliferative effects against various cancer cell lines, including breast and colon cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (3AR,6aS)-N-benzyloctahydro... | MCF-7 (Breast cancer) | TBD | |
| (3AR,6aS)-N-benzyl derivatives | HT-29 (Colon cancer) | TBD | |
| Fluorinated derivatives | A549 (Lung cancer) | TBD |
Case Studies
-
Study on Antiproliferative Activity :
A study evaluated the antiproliferative effects of various derivatives of octahydrocyclopenta[c]pyrrol on human cancer cell lines. The results indicated that modifications in the side chains significantly affected the potency of these compounds against cancer cells . -
Mechanistic Studies :
Research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also influence apoptotic processes .
Applications in Research
The compound has been explored for various applications in medicinal chemistry and pharmacology:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting neurological disorders and cancers.
- Biochemical Studies : Used as a probe to study enzyme interactions and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrogenation, coupling agents (e.g., HATU or DCC), and chiral resolution. For example, analogous pyrrolidine derivatives were synthesized using N-pyrrolylcarboxylic acids activated with DCC/DMAP in CH₂Cl₂, followed by reflux and purification via column chromatography . Enantiomeric purity can be ensured using chiral HPLC or polarimetry, as demonstrated in similar cyclopenta-pyrrolidine syntheses .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, HRMS can confirm molecular weight ([M+H]⁺), while NMR (e.g., 500 MHz in DMSO-d₆) resolves stereochemistry via coupling constants and NOE correlations. Purity is validated using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm. Lyophilization in amber vials under nitrogen is recommended for long-term storage .
Advanced Research Questions
Q. How can enantiomeric purity discrepancies be resolved during synthesis?
- Methodological Answer : Use chiral stationary-phase chromatography (e.g., Chiralpak AD-H column with hexane/IPA eluent) to separate diastereomers. Coupled with circular dichroism (CD) spectroscopy, this method resolves ambiguities in optical rotation data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental design principles apply to pharmacological activity assays for this compound?
- Methodological Answer : For enzyme inhibition studies (e.g., ATX inhibition), use fluorescence-based assays (Amplex Red, λₑₓ/λₑₘ = 530/590 nm) with recombinant human enzyme. Include positive controls (e.g., HA-130) and triplicate measurements to account for inter-assay variability. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .
Q. How can researchers address contradictory solubility data in preclinical studies?
- Methodological Answer : Employ orthogonal methods:
- Kinetic solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to assess crystallinity.
Discrepancies may arise from polymorphic forms; characterize via PXRD and FTIR .
Q. What strategies are recommended for integrating molecular docking studies with experimental data?
- Methodological Answer : Use AutoDock Vina or Schrödinger Glide for docking simulations, targeting receptors with resolved crystal structures (e.g., PDB ID: 2XRG). Validate predictions with site-directed mutagenesis or SPR binding assays. Free energy perturbation (FEP) calculations can refine binding affinity predictions .
Q. How should environmental fate studies be designed for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic degradation : Hydrolysis studies at pH 4–9 (50°C, 72 hr) with LC-MS/MS analysis.
- Biotic degradation : Use OECD 301F respirometry in activated sludge.
- Bioaccumulation : LogP estimation via shake-flask method and BCF prediction using EPI Suite .
Q. What theoretical frameworks guide data interpretation in mechanistic studies?
- Methodological Answer : Link findings to the "lock-and-key" model for receptor-ligand interactions or Marcus theory for electron transfer. For contradictory results, apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to reconcile methodological and paradigmatic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
